Baricitinib
Overview
Description
Baricitinib is an immunomodulatory medication primarily used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19. It is marketed under the brand name Olumiant. This compound functions as an inhibitor of Janus kinase (JAK), specifically targeting the subtypes JAK1 and JAK2 .
Mechanism of Action
Target of Action
Baricitinib primarily targets Janus kinases (JAKs) , specifically JAK1 and JAK2 . JAKs are tyrosine protein kinases that play a crucial role in pro-inflammatory signaling pathways . Overactive JAKs have been implicated in autoimmune disorders, such as rheumatoid arthritis .
Mode of Action
This compound acts as an inhibitor of JAK1 and JAK2 . By inhibiting the actions of these kinases, this compound attenuates JAK-mediated inflammation and immune responses . This results in a reduction of the inflammatory response and alleviation of symptoms in conditions such as rheumatoid arthritis .
Biochemical Pathways
This compound affects the JAK/STAT signaling pathway, which is involved in the signaling of several cytokines pivotal in the pathophysiology of diseases like systemic lupus erythematosus . It also impacts the TGF-β1/non-Smad and TGF-β1/JAK/STAT signaling pathways, which are involved in fibroblast activation and epithelial cell injury .
Pharmacokinetics
This compound exhibits dose-linear and time-independent pharmacokinetics . Following oral administration, the maximum plasma concentration (Cmax) of this compound is reached in a median time of approximately 1 hour . The absolute bioavailability of this compound is 79%, with food having no clinically relevant effects on its pharmacokinetics . The mean terminal half-life of this compound is between 5.7 to 7.3 hours .
Result of Action
The action of this compound results in the downregulation of key cytokines that are upregulated in patients with conditions like systemic lupus erythematosus . This includes cytokines such as C-C motif chemokine ligand (CCL) 19, C-X-C motif chemokine ligand (CXCL) 10, tumour necrosis factor alpha (TNF-α), TNF receptor superfamily member (TNFRSF)9/CD137, PD-L1, IL-6 and IL-12β . This downregulation may play a role in a multitargeted mechanism beyond the IFN signature .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications, disease severity, and individual patient characteristics can impact the effectiveness of this compound . .
Biochemical Analysis
Biochemical Properties
Baricitinib interacts with key enzymes and proteins in the JAK-STAT signaling pathway. It inhibits JAK1 and JAK2, which leads to the downregulation of the signaling pathways that they mediate . This includes the pathways of several cytokines and growth factors, which are involved in immune response and inflammation .
Cellular Effects
This compound has a profound effect on various types of cells, particularly immune cells. By inhibiting JAK1 and JAK2, it disrupts the signaling pathways of cytokines and growth factors, which can lead to a reduction in inflammation and immune response . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to JAK1 and JAK2, inhibiting their activity. This prevents the phosphorylation and activation of STAT proteins, which are involved in the transcription of genes associated with immune response and inflammation .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway. It interacts with JAK1 and JAK2, inhibiting their activity and thereby disrupting the pathway .
Subcellular Localization
It is known that the drug acts on JAK1 and JAK2, which are located in the cytoplasm of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Baricitinib can be synthesized through multiple routes. One efficient method involves the conversion of tert-butyl 3-oxoazetidine-1-carboxylate to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, followed by deprotection of the N-Boc-group and a final sulfonamidation reaction. The nucleophilic addition reaction is then carried out to afford the borate intermediate, which is finally subjected to Suzuki coupling with 4-chloro-7-H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
The industrial production of this compound involves a similar synthetic route but optimized for large-scale production. The process includes the preparation of intermediate compounds, followed by coupling reactions and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Baricitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis of this compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, such as lactone impurities and dimer impurities .
Scientific Research Applications
Baricitinib has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying JAK inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Approved for treating rheumatoid arthritis, alopecia areata, and COVID-19.
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents.
Comparison with Similar Compounds
Baricitinib is often compared with other Janus kinase inhibitors such as tofacitinib and upadacitinib. While all three compounds inhibit JAK enzymes, this compound has a unique profile in terms of its selectivity and efficacy. It is particularly noted for its effectiveness in treating rheumatoid arthritis and its approval for COVID-19 treatment .
List of Similar Compounds
Tofacitinib: Another JAK inhibitor used for rheumatoid arthritis.
Upadacitinib: A selective JAK1 inhibitor used for similar indications.
Ruxolitinib: Primarily used for myelofibrosis and polycythemia vera.
This compound stands out due to its broad range of applications and its specific inhibition of JAK1 and JAK2, making it a valuable therapeutic agent in various medical conditions.
Properties
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZMWHLSFXCVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152228 | |
Record name | Baricitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function. Upon binding of extracellular cytokines and growth factors, JAKs phosphorylate and activate Signal Transducers and Activators of Transcription (STATs). STATs modulate intracellular activity, including gene transcription of inflammatory mediators that promote an autoimmune response, such as IL-2, IL-6, IL-12, IL-15, IL-23, IFN-γ, GM-CSF, and interferons. The JAK-STAT pathway has been implicated in the pathophysiology of rheumatoid arthritis, as it is associated with an overproduction of inflammatory mediators. There are four JAK proteins: JAK 1, JAK 2, JAK 3 and TYK2. JAKs form homodimers or heterodimers and pair differently in different cell receptors to transmit cytokine signaling. Baricitinib is a selective and reversible inhibitor of JAK1 and JAK2 with less affinity for JAK3 and TYK2; however, the relevance of inhibition of specific JAK enzymes to therapeutic effectiveness is not currently known. Baricitinib inhibits the activity of JAK proteins and modulates the signaling pathway of various interleukins, interferons, and growth factors. It was also shown to decrease the proliferation of JAK1/JAK2 expression in mutated cells and induce cell apoptosis. | |
Record name | Baricitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1187594-09-7 | |
Record name | Baricitinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187594-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baricitinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Baricitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Baricitinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BARICITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISP4442I3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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